molecular formula C7H3ClF3NO2 B1587013 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid CAS No. 80194-68-9

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No.: B1587013
CAS No.: 80194-68-9
M. Wt: 225.55 g/mol
InChI Key: HXRMCZBDTDCCOP-UHFFFAOYSA-N
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Description

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative with the molecular formula C7H3ClF3NO2. This compound is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is widely used in various fields, including agrochemicals and pharmaceuticals, due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to its combination of a chlorine atom, a trifluoromethyl group, and a carboxylic acid group on a pyridine ring. This unique structure imparts distinctive chemical properties, making it valuable in various applications .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRMCZBDTDCCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101001096
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80194-68-9, 80194-18-9
Record name 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101001096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
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Record name 3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

423 g of 3-chloro-5-trifluoromethyl-2-pyridinecarboxylic acid ethyl ester (Example P2) is placed in a mixture of 800 ml of water and 160 ml of ethanol. 800 ml of a 2N sodium hydroxide solution are added dropwise at below 35° C. After 3 hours, the mixture is washed twice with dichloromethane and then rendered acidic with excess concentrated hydrochloric acid while cooling with an ice-bath. The resulting slurry is filtered, washed with water and dried in vacuo. 318 g of the desired product are obtained in the form of a white solid having a melting point of 135° C. (decomposition).
Quantity
423 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

423 g of ethyl 3-chloro-5-trifluoromethyl-2-pyridinecarboxylate (Example H2) is initially introduced into a mixture of 800 ml of water and 160 ml of ethanol. 800 ml of a 2N sodium hydroxide solution are added dropwise at a temperature below 35° C. After 3 hours, the mixture is washed twice with methylene chloride and then rendered acid with an excess of concentrated hydrochloric acid, while cooling in an ice-bath. The slurry formed is filtered and the solid is washed with water and dried in vacuo. 318 g of the desired product are obtained as a white solid of melting point 135° C. (decomposition).
Quantity
423 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid in pharmaceutical research?

A1: this compound serves as a key starting material in the development of Umibecestat (CNP520) []. This compound is a potent and selective inhibitor of β-secretase (BACE1), an enzyme implicated in the production of amyloid-beta plaques associated with Alzheimer's disease [].

Q2: How does the structure of molecules incorporating this compound influence their activity?

A2: Research suggests that specific structural modifications to molecules containing this compound can significantly impact their potency, selectivity, and pharmacological properties []. For example, incorporating a 5-amino-1,4-oxazine ring system linked to the carboxylic acid group, along with strategic substitutions on this ring system, led to the development of Umibecestat []. This molecule exhibited improved BACE1 inhibitory activity, brain penetration, and metabolic stability compared to earlier compounds in the development process [].

Q3: Has the thermochemical data for this compound been determined?

A3: Yes, theoretical calculations have provided insights into the thermochemical properties of this compound []. The standard enthalpy of formation was determined to be -919.4 ± 6.3 kJ mol−1 using G3MP2//DFT and G4MP2//DFT levels of theory with different density functional theory (DFT) methods (B3LYP, BMK, and B98) []. This information contributes to a deeper understanding of the molecule's stability and potential reactivity.

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